2',3'-Dihydroxyacetophenone chemical structure and properties.
2',3'-Dihydroxyacetophenone chemical structure and properties.
For Researchers, Scientists, and Drug Development Professionals
Abstract
2',3'-Dihydroxyacetophenone, an aromatic ketone and a member of the dihydroxyacetophenone family, presents a molecule of interest for chemical synthesis and potential pharmacological applications. While its isomers, notably 2',5'- and 3',4'-dihydroxyacetophenone, have been investigated for their anti-inflammatory and antioxidant properties, specific biological data on the 2',3'- isomer remains limited in current scientific literature. This guide provides a comprehensive overview of the known chemical structure, properties, and synthesis of 2',3'-Dihydroxyacetophenone. It summarizes all available quantitative data into structured tables, details a key experimental protocol for its synthesis, and visualizes relevant chemical and biological processes. This document serves as a foundational resource for researchers exploring this compound and its potential therapeutic applications.
Chemical Structure and Identification
2',3'-Dihydroxyacetophenone is characterized by an acetophenone core substituted with two hydroxyl groups at the 2' and 3' positions of the phenyl ring.[1]
| Identifier | Value |
| IUPAC Name | 1-(2,3-dihydroxyphenyl)ethanone[1] |
| Synonyms | 3-Acetylcatechol, 3-Acetyl-1,2-benzenediol[2] |
| CAS Number | 13494-10-5[1] |
| Molecular Formula | C₈H₈O₃[1] |
| Molecular Weight | 152.15 g/mol [1] |
| InChI | InChI=1S/C8H8O3/c1-5(9)6-3-2-4-7(10)8(6)11/h2-4,10-11H,1H3[1] |
| InChIKey | HEJLFBLJYFSKCE-UHFFFAOYSA-N[1] |
| SMILES | CC(=O)C1=C(C(=CC=C1)O)O[1] |
| PubChem CID | 6429110[1] |
Physicochemical Properties
The compound is a solid at room temperature, appearing as yellow needles or crystals.[1] Its properties are summarized in the table below. Many of the thermochemical properties are predicted values based on computational models.
| Property | Value | Source |
| Physical Description | Solid, yellow needles or crystals | [1] |
| Melting Point | 97 - 98 °C | [1] |
| Boiling Point (Predicted) | 294.0 ± 25.0 °C | [2] |
| Density (Predicted) | 1.291 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 8.98 ± 0.10 | [2] |
| Solubility | Moderately soluble in ethanol; Soluble in Chloroform, Methanol | [1][2] |
| logP (Octanol/Water Partition Coefficient) | 1.6 (Computed) | [1] |
| Topological Polar Surface Area | 57.5 Ų | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of 2',3'-Dihydroxyacetophenone.
| Spectroscopy Type | Data Highlights |
| ¹H NMR | (300 MHz, CDCl₃) δ ppm: 2.61 (s, 3H, -CH₃); 6.77-7.05 (t, 1H, Ar-H); 7.02 (dd, 1H, Ar-H); 7.36 (dd, 1H, Ar-H).[2] |
| ¹³C NMR | Specific experimental data for the 2',3'- isomer is not readily available in public databases. Data for related isomers can be found for comparative purposes. |
| Infrared (IR) | An ATR-IR spectrum has been recorded on a Bio-Rad FTS instrument.[1] Key absorptions typical for such a structure would include O-H stretching (broad, ~3200-3600 cm⁻¹), C-H stretching (aromatic, ~3000-3100 cm⁻¹), and a strong C=O stretch (~1650-1680 cm⁻¹). |
| Mass Spectrometry (GC-MS) | Major m/z peaks observed at 137.0 (99.99%) and 152.0 (72.41%, molecular ion).[1] |
Synthesis Protocols
2',3'-Dihydroxyacetophenone can be synthesized through the demethylation of 2',3'-dimethoxyacetophenone.
Demethylation of 2',3'-Dimethoxyacetophenone
This protocol details a common laboratory-scale synthesis.
Materials:
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2',3'-Dimethoxyacetophenone
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Boron tribromide (BBr₃) solution (1M in dichloromethane)
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Dichloromethane (DCM)
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Methanol (MeOH)
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Ethyl acetate
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2% Sodium Bicarbonate (NaHCO₃) solution
Procedure:
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Dissolve 2,3-dimethoxyacetophenone (4.85 g, 26.9 mmol) in 100 mL of dichloromethane.
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In a separate flask, add 68 mL of a 1M boron tribromide solution in dichloromethane and cool to -70°C.
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Slowly add the solution of 2,3-dimethoxyacetophenone to the cooled boron tribromide solution.
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Allow the reaction mixture to warm to room temperature and stir for 2.5 hours.
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After the reaction is complete, carefully add 70 mL of methanol to quench the reaction and continue stirring for 1 hour.
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Evaporate the reaction mixture to dryness using a rotary evaporator.
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Dissolve the resulting residue in 250 mL of ethyl acetate.
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Wash the organic phase once with 30 mL of a 2% NaHCO₃ solution.
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Dry the organic phase over an appropriate drying agent (e.g., anhydrous sodium sulfate) and evaporate the solvent to yield the crude product.
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Purify the crude product by crystallization from methanol to obtain the final product as a yellow solid (Yield: 3.10 g, 76%).[2]
Caption: Chemical synthesis workflow for 2',3'-Dihydroxyacetophenone.
Biological Activity and Signaling Pathways
While 2',3'-dihydroxyacetophenone is utilized as a reagent in the synthesis of antiproliferative agents, opioid receptor agonists, and anticoagulants, direct studies on its intrinsic biological activity are sparse.[2] However, significant research on its isomers provides valuable context and suggests potential mechanisms of action.
Antioxidant and Anti-inflammatory Potential
Dihydroxyacetophenone (DHAP) isomers are generally recognized for their antioxidant and anti-inflammatory properties.[1] This activity is attributed to the phenolic hydroxyl groups which can scavenge free radicals and inhibit lipid peroxidation.[1]
Insights from Isomers: Potential Signaling Pathways
Studies on the 2',5'-dihydroxyacetophenone isomer have shown that it can inhibit the production of inflammatory mediators in activated macrophages. This effect is achieved by blocking key signaling pathways, including the ERK1/2 and NF-κB pathways. Specifically, it has been shown to:
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Inhibit nitric oxide (NO) production by suppressing iNOS expression.
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Decrease levels of pro-inflammatory cytokines such as TNF-α and IL-6.
This is accomplished by inhibiting the phosphorylation of ERK1/2 and preventing the nuclear translocation of the NF-κB p65 subunit. Given the structural similarity, it is plausible that 2',3'-dihydroxyacetophenone could exert anti-inflammatory effects through a similar mechanism, though this requires experimental validation.
Caption: Potential anti-inflammatory pathway based on the 2',5'-isomer.
Experimental Protocols for Biological Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is monitored spectrophotometrically.
Methodology:
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Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
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Sample Preparation: Prepare a stock solution of 2',3'-Dihydroxyacetophenone in methanol. Create a series of dilutions to test a range of concentrations.
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Reaction: In a 96-well plate or cuvettes, mix 100 µL of the DPPH solution with 100 µL of the sample solution at different concentrations. A control containing methanol instead of the sample is also prepared.
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Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
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Measurement: Measure the absorbance of each sample and the control at 517 nm using a spectrophotometer.
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Calculation: The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (concentration required to inhibit 50% of the DPPH radical) can be determined by plotting the percentage of inhibition against the sample concentration.
Caption: General experimental workflow for the DPPH antioxidant assay.
Safety and Handling
2',3'-Dihydroxyacetophenone is classified with the following hazard statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautionary Measures:
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Use only in a well-ventilated area.
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Wear protective gloves, protective clothing, eye protection, and face protection.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Wash skin thoroughly after handling.
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Store in a well-ventilated place and keep the container tightly closed.
Conclusion and Future Directions
2',3'-Dihydroxyacetophenone is a well-characterized compound in terms of its chemical and physical properties, with established methods for its synthesis. It serves as a valuable reagent for creating more complex molecules with potential therapeutic value. However, a significant knowledge gap exists regarding its specific biological activities and mechanisms of action. Future research should focus on evaluating its antioxidant, anti-inflammatory, and other pharmacological properties, directly comparing its efficacy to its more studied isomers. Elucidating its interactions with key signaling pathways such as NF-κB, MAPK, and Nrf2 will be critical in determining its potential as a lead compound in drug development.
References
- 1. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro analysis of novel dihydroxyacetophenone derivatives with antimicrobial and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
